molecular formula C10H18 B14158671 4,6-Decadiene CAS No. 53721-77-0

4,6-Decadiene

Cat. No.: B14158671
CAS No.: 53721-77-0
M. Wt: 138.25 g/mol
InChI Key: AYIYRUVVFMYKIA-FIFLTTCUSA-N
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Description

4,6-Decadiene is an organic compound with the molecular formula C10H18 . It is a diene, meaning it contains two double bonds within its carbon chain. The structure of this compound is characterized by the presence of double bonds at the 4th and 6th positions of the decane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Decadiene can be synthesized through various methods. One common approach involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is advantageous as it does not require the use of protecting groups and can be performed in a relatively high yield.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds under controlled conditions. The use of specific catalysts and reaction conditions ensures the selective formation of the desired diene structure .

Chemical Reactions Analysis

Types of Reactions: 4,6-Decadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Decadiene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Decadiene involves its ability to participate in addition reactions due to the presence of double bonds. These reactions can lead to the formation of various products depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the double bonds and their reactivity .

Comparison with Similar Compounds

Comparison: 4,6-Decadiene is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to its stereoisomers. The presence of double bonds at the 4th and 6th positions allows for selective reactions that are not possible with other isomers .

Properties

CAS No.

53721-77-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4E,6E)-deca-4,6-diene

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+

InChI Key

AYIYRUVVFMYKIA-FIFLTTCUSA-N

Isomeric SMILES

CCC/C=C/C=C/CCC

Canonical SMILES

CCCC=CC=CCCC

Origin of Product

United States

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